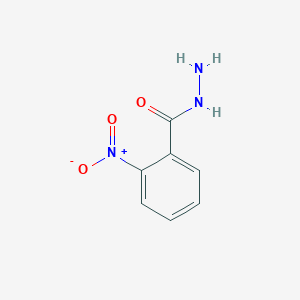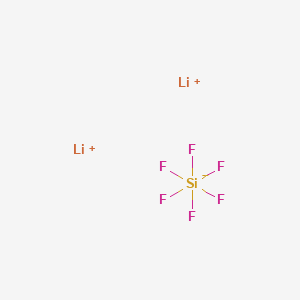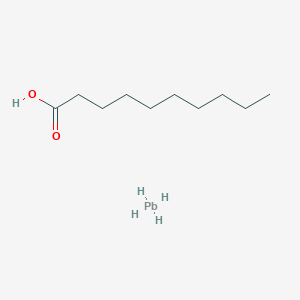
Lead(2+) decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(2+) decanoate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Lead(2+) decanoate is not well understood, but it is believed to act as a Lewis acid catalyst in organic reactions. The compound may also interact with cellular membranes and proteins, leading to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Lead(2+) decanoate has been shown to have both biochemical and physiological effects. In animal studies, the compound has been found to cause liver damage and alter lipid metabolism. It has also been shown to have toxic effects on the nervous system and reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Lead(2+) decanoate in lab experiments is its high stability and solubility in organic solvents. The compound is also relatively inexpensive and easy to synthesize. However, its toxicity and potential health hazards must be carefully considered when working with the compound.
Direcciones Futuras
There are several potential future directions for research on Lead(2+) decanoate. One area of interest is its use in the synthesis of lead nanoparticles for use in electronics and energy storage. Another potential application is its use as a potential treatment for cancer, as some studies have shown that the compound may have anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action and potential health effects of Lead(2+) decanoate.
Métodos De Síntesis
Lead(2+) decanoate is synthesized through a reaction between lead acetate and decanoic acid. The reaction takes place in the presence of a solvent, typically ethanol or methanol, and requires careful temperature control. The resulting compound is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Lead(2+) decanoate has a wide range of scientific research applications, including its use as a catalyst in organic synthesis, as a stabilizer in polyvinyl chloride (PVC) production, and as a potential treatment for cancer. The compound has also been used in the synthesis of lead nanoparticles, which have potential applications in electronics and energy storage.
Propiedades
Número CAS |
15773-52-1 |
|---|---|
Nombre del producto |
Lead(2+) decanoate |
Fórmula molecular |
C20H38O4Pb |
Peso molecular |
549.71332 |
Nombre IUPAC |
decanoic acid;plumbane |
InChI |
InChI=1S/C10H20O2.Pb.4H/c1-2-3-4-5-6-7-8-9-10(11)12;;;;;/h2-9H2,1H3,(H,11,12);;;;; |
Clave InChI |
NUVUVZDIWGCEIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.[PbH4] |
SMILES canónico |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pb+2] |
Otros números CAS |
15773-52-1 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



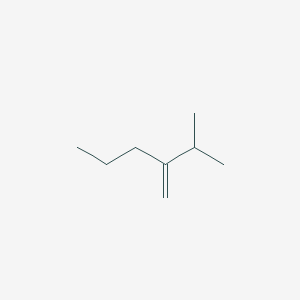
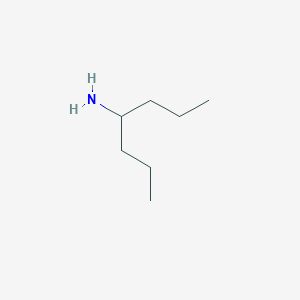
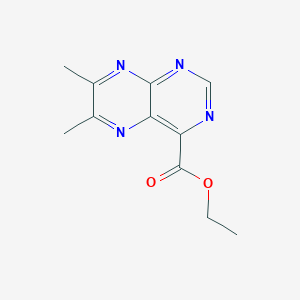
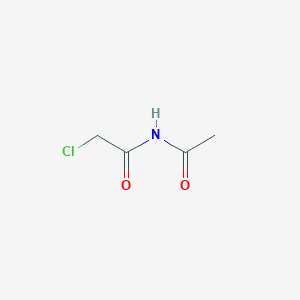
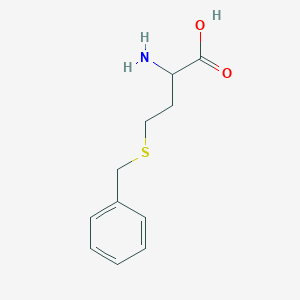
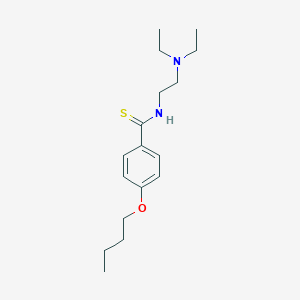
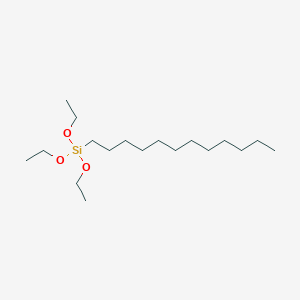
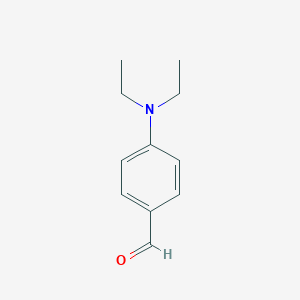
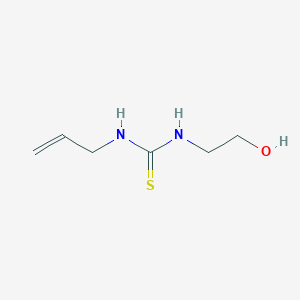
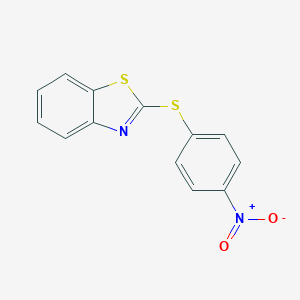
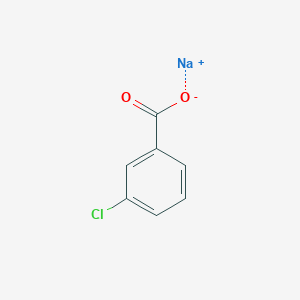
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
